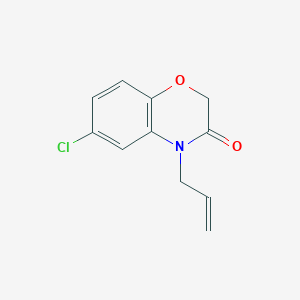![molecular formula C20H19N3O3S B253951 N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B253951.png)
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide, also known as MMP, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research. MMP is a synthetic compound that has been synthesized using a specific method, and its mechanism of action and physiological effects are still being studied. In
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide works by inhibiting the activity of dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. This leads to a decrease in the production of DNA, which in turn inhibits the growth of cancer cells. This compound also inhibits the production of inflammatory cytokines, which are responsible for the progression of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. This leads to a decrease in the production of DNA, which in turn inhibits the growth of cancer cells. This compound also inhibits the production of inflammatory cytokines, which are responsible for the progression of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide in lab experiments is its specificity. This compound selectively inhibits the activity of dihydroorotate dehydrogenase, which makes it an ideal compound for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, which limits its use in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide. One direction is to study its potential in treating other diseases such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which makes it a promising compound for treating neurodegenerative diseases. Another direction is to study the potential of this compound in combination with other compounds for treating cancer. This compound has been shown to enhance the efficacy of other cancer drugs, which makes it a promising candidate for combination therapy.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide involves a multi-step process that begins with the reaction of 2-methoxy-5-methylphenylamine with ethyl chloroacetate to form N-(2-methoxy-5-methylphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(2-methoxy-5-methylphenyl)glycine chloride, which is then reacted with potassium thioacetate to form N-(2-methoxy-5-methylphenyl)glycine thioacetate. The final step involves the reaction of N-(2-methoxy-5-methylphenyl)glycine thioacetate with 4-oxo-6-phenyl-1H-pyrimidine-2-thiol to form this compound.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide has shown potential in various medical research applications. One of the most promising applications is in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inhibiting the activity of an enzyme called dihydroorotate dehydrogenase, which is essential for the synthesis of DNA in rapidly dividing cells. This compound has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has been shown to inhibit the production of inflammatory cytokines, which are responsible for the progression of these diseases.
Propiedades
Fórmula molecular |
C20H19N3O3S |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H19N3O3S/c1-13-8-9-17(26-2)16(10-13)21-19(25)12-27-20-22-15(11-18(24)23-20)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,21,25)(H,22,23,24) |
Clave InChI |
OKTVAHRVCLLVDU-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=O)C=C(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,5,6-tetramethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253868.png)

![8-ethyl-6-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carbonitrile](/img/structure/B253870.png)
![5-Oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B253871.png)
![2-Phenethyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B253873.png)
![[(4,6,8-Trimethyl-2-quinolinyl)sulfanyl]acetic acid](/img/structure/B253884.png)
![2-[(4-methyl-2-quinolinyl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B253886.png)

![6-(4-chlorophenyl)-2-[2-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253890.png)
![4-(4-Methylphenyl)-2-(methylthio)-6-[(2-morpholin-4-ylethyl)amino]pyrimidine-5-carbonitrile](/img/structure/B253894.png)


![2,2,2-trifluoro-N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B253900.png)
![4-[(dimethylamino)sulfonyl]-N-[5-methyl-4-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B253901.png)